molecular formula C7H13ClN2O B13044591 cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl

cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl

Cat. No.: B13044591
M. Wt: 176.64 g/mol
InChI Key: BUEGVZUSODVEOU-IBTYICNHSA-N
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Description

cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-C]pyridine core. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hydrochloride typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide variety of functionalized derivatives.

Scientific Research Applications

cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but differs in its substitution pattern and biological activity.

    1H-pyrrolo[3,2-c]pyridine: Another related compound with distinct chemical properties and applications.

Uniqueness

cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly valuable for certain applications where these properties are crucial.

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

(3aR,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-4-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c10-7-6-4-8-3-5(6)1-2-9-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6+;/m1./s1

InChI Key

BUEGVZUSODVEOU-IBTYICNHSA-N

Isomeric SMILES

C1CNC(=O)[C@@H]2[C@H]1CNC2.Cl

Canonical SMILES

C1CNC(=O)C2C1CNC2.Cl

Origin of Product

United States

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